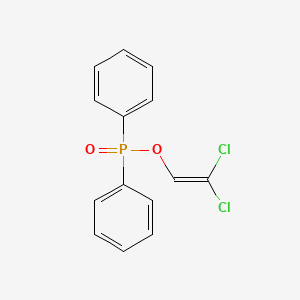
Phosphinic acid, diphenyl-, 2,2-dichlorovinyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, diphenyl-, 2,2-dichlorovinyl ester is a chemical compound with the molecular formula C14H11Cl2O2P It is an ester derivative of phosphinic acid, where the hydrogen atoms of the phosphinic acid are replaced by diphenyl and 2,2-dichlorovinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphinic acid, diphenyl-, 2,2-dichlorovinyl ester can be synthesized through the esterification of diphenylphosphinic acid with 2,2-dichlorovinyl alcohol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is usually purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic acid, diphenyl-, 2,2-dichlorovinyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the ester to the corresponding alcohols and phosphinic acid derivatives.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different phosphinic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides and chlorinated by-products.
Reduction: Diphenylphosphinic acid and 2,2-dichlorovinyl alcohol.
Substitution: Various phosphinic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphinic acid, diphenyl-, 2,2-dichlorovinyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of phosphine oxides and other phosphorus-containing compounds.
Biology: The compound can be used in biochemical studies to investigate the role of phosphorus-containing esters in biological systems.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of phosphinic acid, diphenyl-, 2,2-dichlorovinyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release diphenylphosphinic acid and 2,2-dichlorovinyl alcohol, which may interact with specific proteins or cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphinic acid, diphenyl ester: Similar structure but lacks the 2,2-dichlorovinyl group.
Phosphonic acid, diphenyl ester: Contains an additional oxygen atom compared to phosphinic acid derivatives.
Di(2-ethylhexyl)phosphoric acid: An organophosphorus compound with different alkyl groups.
Uniqueness
Phosphinic acid, diphenyl-, 2,2-dichlorovinyl ester is unique due to the presence of the 2,2-dichlorovinyl group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be effective.
Propriétés
Numéro CAS |
95028-66-3 |
|---|---|
Formule moléculaire |
C14H11Cl2O2P |
Poids moléculaire |
313.1 g/mol |
Nom IUPAC |
[2,2-dichloroethenoxy(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C14H11Cl2O2P/c15-14(16)11-18-19(17,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H |
Clé InChI |
XRNIDHMIQWLGBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OC=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


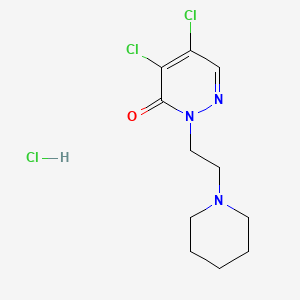
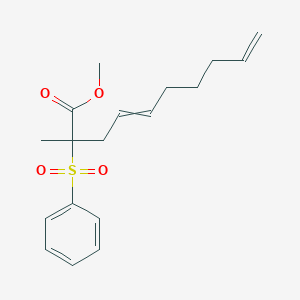
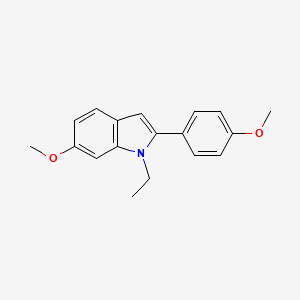
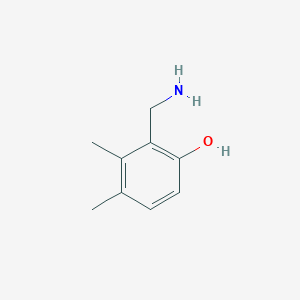

![2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane](/img/structure/B14345249.png)
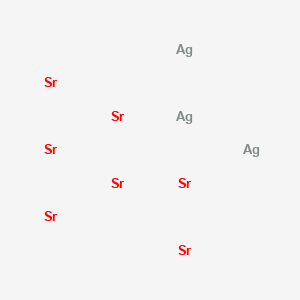
![N-[4-(Butane-1-sulfonyl)phenyl]-N'-(2-hydroxy-4-nitrophenyl)urea](/img/structure/B14345269.png)
![Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate](/img/structure/B14345275.png)
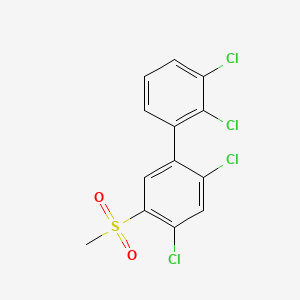
![3-[([1,1'-Biphenyl]-4-yl)methylidene]oxolan-2-one](/img/structure/B14345287.png)

![Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro-](/img/structure/B14345292.png)
![2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane](/img/structure/B14345298.png)
